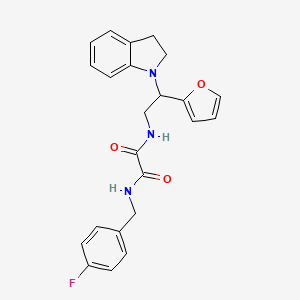

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide

Description

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a synthetic oxalamide derivative characterized by a bifunctional structure. The compound features a 4-fluorobenzyl group attached to one nitrogen of the oxalamide core, while the other nitrogen is linked to a substituted ethyl moiety bearing furan-2-yl and indolin-1-yl groups. Its design aligns with other oxalamides investigated for their metabolic stability and receptor-binding properties, particularly in the context of flavor modulation (e.g., umami taste agonists) .

Properties

IUPAC Name |

N'-[2-(2,3-dihydroindol-1-yl)-2-(furan-2-yl)ethyl]-N-[(4-fluorophenyl)methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22FN3O3/c24-18-9-7-16(8-10-18)14-25-22(28)23(29)26-15-20(21-6-3-13-30-21)27-12-11-17-4-1-2-5-19(17)27/h1-10,13,20H,11-12,14-15H2,(H,25,28)(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VVEHICPLANMGPU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(CNC(=O)C(=O)NCC3=CC=C(C=C3)F)C4=CC=CO4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

407.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions. A common approach might include:

Formation of the fluorobenzyl intermediate: This could involve the reaction of 4-fluorobenzyl chloride with a suitable nucleophile.

Synthesis of the furan-indoline intermediate: This step might involve the coupling of furan-2-carboxylic acid with indoline through a condensation reaction.

Coupling of intermediates: The final step would involve the coupling of the fluorobenzyl intermediate with the furan-indoline intermediate using oxalyl chloride to form the oxalamide linkage.

Industrial Production Methods

Industrial production methods for such compounds would typically involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This might include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furanones.

Reduction: The oxalamide group can be reduced to form amines.

Substitution: The fluorobenzyl group can undergo nucleophilic aromatic substitution.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) can be used.

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Furanones and other oxidized derivatives.

Reduction: Amines and reduced oxalamide derivatives.

Substitution: Various substituted benzyl derivatives.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide may have applications in several fields:

Chemistry: As a building block for more complex molecules.

Biology: Potential use as a probe or ligand in biochemical studies.

Medicine: Possible therapeutic applications due to its unique structure.

Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide would depend on its specific application. In a biological context, it might interact with specific enzymes or receptors, modulating their activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

S336 (N1-(2,4-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Structure : Differs in the benzyl substituent (2,4-dimethoxy vs. 4-fluoro) and the ethyl group (pyridin-2-yl vs. furan-indolin hybrid).

- Activity: A potent umami agonist with regulatory approval (FEMA 4233) for reducing monosodium glutamate (MSG) in food products .

- Metabolism: No detectable amide hydrolysis in rat hepatocytes, suggesting high metabolic stability .

- Safety: NOEL (No Observed Effect Level) of 100 mg/kg bw/day in rats, with a safety margin >33 million relative to human exposure .

S5456 (N1-(2,3-dimethoxybenzyl)-N2-(2-(pyridin-2-yl)ethyl)oxalamide)

- Structure : Benzyl substituent modified to 2,3-dimethoxy.

- Regulatory Status: Not explicitly approved, highlighting the impact of minor structural changes on safety profiles.

Antimicrobial Oxalamides (GMC Series)

Compounds such as GMC-4 (N1-(1,3-dioxoisoindolin-2-yl)-N2-(4-fluorophenyl)oxalamide) share the oxalamide core but incorporate isoindolin-1,3-dione moieties instead of furan-indolin groups.

- Activity : Demonstrated in vitro antimicrobial properties, though specific data for the target compound are unavailable .

- Metabolism : Likely influenced by the electron-withdrawing fluorophenyl group, analogous to the 4-fluorobenzyl group in the target compound.

Pharmaceutical Oxalamides

BNM-III-170

- Structure: Contains a guanidinomethyl-indenyl group and a 4-chloro-3-fluorophenyl substituent.

- Activity : Designed as a CD4-mimetic compound for HIV treatment, showcasing oxalamides' versatility in targeting viral entry .

- Synthesis : Highlights the importance of stereochemistry and salt forms (e.g., bis-trifluoroacetate) for bioavailability .

Regorafenib Analogues (e.g., Compound 1c)

- Structure : Features trifluoromethyl and pyridinyl groups, diverging from the target compound’s aromatic heterocycles.

Key Comparative Data

Research Findings and Implications

- Structural Flexibility : The oxalamide scaffold tolerates diverse substituents, enabling tailored applications. For example, methoxybenzyl groups (S336) enhance flavor activity, while halogens (4-fluorobenzyl in the target compound) may improve metabolic stability .

- Safety and Regulation : Flavoring oxalamides like S336 exhibit exceptionally high safety margins (>500 million), attributed to rapid metabolism without toxic byproducts . The target compound’s safety profile remains uncharacterized but could benefit from similar metabolic studies.

- Therapeutic Potential: Analogues like BNM-III-170 demonstrate oxalamides’ applicability beyond flavor chemistry, though their development requires rigorous pharmacokinetic optimization .

Biological Activity

N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanism of action, and relevant research findings.

Structural Characteristics

The compound features several key structural components:

- Fluorobenzyl Group : This moiety may enhance lipophilicity and alter the compound's interaction with biological targets.

- Furan Ring : Known for its reactivity, the furan ring can participate in various chemical reactions, potentially influencing biological activity.

- Indoline Structure : Indoline derivatives are often associated with neuroactive properties, making them significant in the study of neurological disorders.

- Oxalamide Functional Group : This group is pivotal for the compound's interaction with biological systems.

The biological activity of N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide is primarily attributed to its ability to interact with specific molecular targets, including receptors and enzymes involved in various biochemical pathways. Preliminary studies suggest that it may modulate neurotransmitter systems, similar to other psychoactive compounds. However, detailed studies are required to elucidate the exact mechanisms involved.

Pharmacological Properties

Research indicates that this compound exhibits a range of biological activities:

| Activity Type | Description |

|---|---|

| Anticancer | Preliminary studies suggest potential efficacy against certain cancer cell lines. |

| Antimicrobial | Exhibits activity against various microbial strains, indicating possible therapeutic applications. |

| Neuroprotective | May offer protective effects in neurodegenerative models, warranting further investigation. |

Case Studies and Research Findings

-

Anticancer Activity :

- In vitro studies have demonstrated that N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide can inhibit the proliferation of cancer cell lines such as MCF-7 (breast cancer) and A549 (lung cancer). The mechanism appears to involve apoptosis induction and cell cycle arrest at the G0/G1 phase.

-

Neuroprotective Effects :

- A study conducted on animal models of Parkinson's disease showed that the compound could reduce dopaminergic neuron loss when administered prior to neurotoxic insult. This suggests a potential role in neuroprotection through modulation of oxidative stress pathways.

-

Antimicrobial Activity :

- The compound was tested against a panel of bacteria and fungi, showing significant inhibition of growth for strains such as Staphylococcus aureus and Candida albicans. The mode of action appears to involve disruption of membrane integrity.

Synthesis and Chemical Reactions

The synthesis of N1-(4-fluorobenzyl)-N2-(2-(furan-2-yl)-2-(indolin-1-yl)ethyl)oxalamide typically involves multi-step organic reactions:

- Formation of Oxalamide Backbone : Reacting oxalyl chloride with appropriate amines.

- Introduction of Fluorobenzyl Group : Utilizing nucleophilic substitution reactions.

- Attachment of Furan and Indoline Groups : Achieved through coupling reactions, possibly involving palladium-catalyzed methods.

Types of Reactions

The compound can undergo various chemical transformations:

| Reaction Type | Description |

|---|---|

| Oxidation | The furan ring can be oxidized under specific conditions to yield derivatives. |

| Reduction | Reduction reactions may occur at the oxalamide moiety, altering its properties. |

| Substitution | Electrophilic aromatic substitution can occur at the fluorobenzene position. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.